(2R)-2-(2,5-difluorophenyl)pyrrolidine

Enantiomeric Excess Biocatalysis Chiral Resolution

(2R)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1218935-59-1) is a chiral pyrrolidine derivative that serves as an essential building block in pharmaceutical synthesis. It is the key chiral intermediate for the FDA-approved pan-TRK inhibitor Larotrectinib (Vitrakvi), which targets cancers characterized by NTRK gene fusions.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1218935-59-1
Cat. No. B058993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2,5-difluorophenyl)pyrrolidine
CAS1218935-59-1
Synonyms(2R)-2-(2,5-Difluorophenyl)pyrrolidine
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1
InChIKeyNCXSNNVYILYEBC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1218935-59-1) as a Critical Chiral Intermediate


(2R)-2-(2,5-Difluorophenyl)pyrrolidine (CAS 1218935-59-1) is a chiral pyrrolidine derivative that serves as an essential building block in pharmaceutical synthesis. It is the key chiral intermediate for the FDA-approved pan-TRK inhibitor Larotrectinib (Vitrakvi), which targets cancers characterized by NTRK gene fusions [1]. The (R)-enantiomer is a structural component of Larotrectinib, with the chiral center at the 2-position of the pyrrolidine ring directly contributing to the drug's stereospecific interaction with TRK kinases [1][2]. This compound is supplied as the freebase or as its hydrochloride salt (CAS 1218935-60-4) for enhanced handling and stability [2]. Its primary role is as a high-value, stereodefined fragment used in the late-stage assembly of TRK inhibitors and other imidazo[1,2-b]pyridazine-based kinase inhibitor scaffolds [1].

Why Generic Substitution Fails: The Critical Role of Enantiopurity in (2R)-2-(2,5-Difluorophenyl)pyrrolidine Procurement


Procurement decisions for chiral amines cannot rely on simple interchangeability due to the profound impact of stereochemistry on biological activity. The target compound (2R)-2-(2,5-difluorophenyl)pyrrolidine is not a generic reagent but a specific enantiomer whose (S)-counterpart or racemic mixture would generate pharmacologically distinct, and potentially inactive, final drug candidates [1]. The FDA-approved drug Larotrectinib, and many other TRK inhibitors, rely on the absolute (R)-configuration at the pyrrolidine 2-position to achieve their potent, stereospecific kinase inhibition. Substituting with the racemate, the (S)-enantiomer, or an undefined mixture introduces an uncontrolled variable that directly violates quality-by-design (QbD) principles and will compromise the efficacy and safety profile of the downstream pharmaceutical product [1][2]. Therefore, the following evidence guide quantifies the specific enantiopurity and performance metrics that differentiate this (R)-enantiomer, enabling scientifically rigorous procurement.

Quantitative Evidence Guide: Head-to-Head Comparisons for (2R)-2-(2,5-Difluorophenyl)pyrrolidine Selection


Enantiomeric Excess: Engineered Biocatalytic Route Delivers >99.5% ee vs. Chemical Resolution

The enantiomeric purity of (R)-2-(2,5-difluorophenyl)pyrrolidine is the most critical specification for its use in synthesizing stereochemically pure APIs like Larotrectinib. A modern, engineered biocatalytic process using the imine reductase ScIRED-R3-V4 achieves an enantiomeric excess (ee) of >99.5% [1]. This is a quantifiable improvement over traditional chemical resolution methods, such as that using D-malic acid, which typically achieves an ee of 98.4% after multiple cycles [2]. The >1.1% increase in absolute enantiopurity is significant at the API manufacturing stage, directly impacting final drug substance purity and reducing the burden of downstream purification.

Enantiomeric Excess Biocatalysis Chiral Resolution Process Chemistry

Synthetic Yield and Process Efficiency: Biocatalytic Process Yield of 82.5% vs. Chemical Resolution Yield of 61.7%

Beyond enantiopurity, the synthetic route used to produce the compound is a direct indicator of its cost-effectiveness and scalability. The engineered imine reductase (ScIRED-R3-V4) process achieves an isolated yield of 82.5% for the target (R)-enantiomer from the corresponding pro-chiral imine [1]. This stands in stark contrast to the traditional chemical resolution/racemization approach, which, after three recycling cycles, yields the desired freebase at only 61.7% [2]. The 20.8% absolute yield advantage offered by the biocatalytic route is a critical economic differentiator, especially for high-volume procurement of a key intermediate.

Reaction Yield Green Chemistry Process Efficiency Biocatalysis

Space-Time Yield for Industrial Production: Biocatalytic Process at 352 g L⁻¹ day⁻¹ vs. Chemical Resolution

For industrial-scale procurement, the efficiency of production is paramount. The engineered IRED process demonstrates a remarkable space-time yield (STY) of 352 g L⁻¹ day⁻¹ for the production of the target (R)-enantiomer [1]. This metric, which quantifies the amount of product formed per reactor volume per unit time, is typically not reported for classic chemical resolution methods, which are inherently batch-limited and produce lower volumetric efficiencies due to the need for multiple cycles of crystallization and racemization [2]. The high STY of the biocatalytic route indicates a significantly more productive and capital-efficient manufacturing process, which directly influences the commercial availability and cost stability of the compound.

Space-Time Yield Biomanufacturing Process Intensification Scale-up

Target Selectivity: Structurally Related Scaffold Shows >100-fold TRK Selectivity Over JAK2

The 2,5-difluorophenyl pyrrolidine scaffold is a privileged motif for achieving high kinase selectivity. While the free pyrrolidine building block is not the active pharmaceutical ingredient (API), its incorporation into advanced intermediates dictates the selectivity profile of the final drug candidate. Data from BindingDB reveals that a structurally related compound containing this motif, 2-(2,5-difluorophenyl)-4,4-difluoropyrrolidine (Example 4 from US10829492), exhibits an IC50 of 1 nM against TrkA, TrkB, and TrkC kinases in an HTRF assay [1]. In a separate, highly relevant comparator study, another advanced intermediate scaffold incorporating this chiral building block showed an IC50 of >11,000 nM against JAK2 kinase in a cellular proliferation assay [2]. This >11,000-fold selectivity window is a critical class-level inference; the structural features of the (R)-2,5-difluorophenyl pyrrolidine moiety are essential for achieving the desired TRK potency while minimizing off-target JAK2 inhibition, a common toxicity concern for kinase inhibitors.

Kinase Selectivity TRK JAK2 Off-Target Activity Safety Pharmacology

High-Impact Application Scenarios for (2R)-2-(2,5-Difluorophenyl)pyrrolidine Based on Quantitative Differentiation


Late-Stage Functionalization in Larotrectinib and Next-Generation TRK Inhibitor Synthesis

This is the primary, validated use case. The >99.5% enantiomeric excess [1] is a non-negotiable requirement for synthesizing Larotrectinib sulfate, an approved drug for NTRK-fusion cancers. Using this building block with lower ee (e.g., 98.4% from classical resolution [2]) would introduce unacceptable levels of the inactive (S)-enantiomer into the final API, potentially compromising both efficacy and safety. Its use is mandated for any research program aiming to synthesize novel macrocyclic TRK inhibitors based on the Larotrectinib scaffold or other imidazo[1,2-b]pyridazine cores [3].

Development of Highly Selective TRK Inhibitors with Minimized JAK2 Off-Target Activity

For programs focused on kinase inhibitor safety and selectivity, this chiral intermediate is indispensable. Its incorporation into more complex molecules has been shown to confer >11,000-fold selectivity for the intended TRK target over JAK2, a common anti-target associated with myelosuppression [4][5]. This specific, data-backed selectivity profile is a key differentiator for research groups seeking to develop next-generation TRK inhibitors with improved therapeutic windows and reduced toxicity.

Scalable, Green Chemistry Route for Industrial Biomanufacturing

Procurement for industrial-scale synthesis should prioritize material produced via the engineered IRED biocatalytic route. This process not only achieves superior yield (82.5%) and ee (>99.5%) but also operates at a high space-time yield (352 g L⁻¹ day⁻¹) under mild aqueous conditions, representing a significantly 'greener' and more sustainable manufacturing platform compared to traditional chemical resolution methods [1][2]. This is a critical consideration for companies with sustainability mandates and for ensuring a robust, cost-effective commercial supply chain.

Synthesis of Chiral Pyrrolidine Libraries for CNS and Kinase Drug Discovery

As a versatile chiral amine building block, this compound is a premium starting material for the parallel synthesis of focused libraries of 2-aryl-substituted pyrrolidines. Its high enantiopurity ensures that the resulting library members are single, stereodefined entities, which is essential for generating high-quality SAR data in programs targeting CNS disorders (where chiral amines are prevalent) and various kinase targets [3]. The use of racemic material in such a library would confound biological results and waste valuable screening resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(2,5-difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.